

# Quantum Chemical Studies of 4-Cinnolinol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Cinnolinol

Cat. No.: B105057

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## Introduction

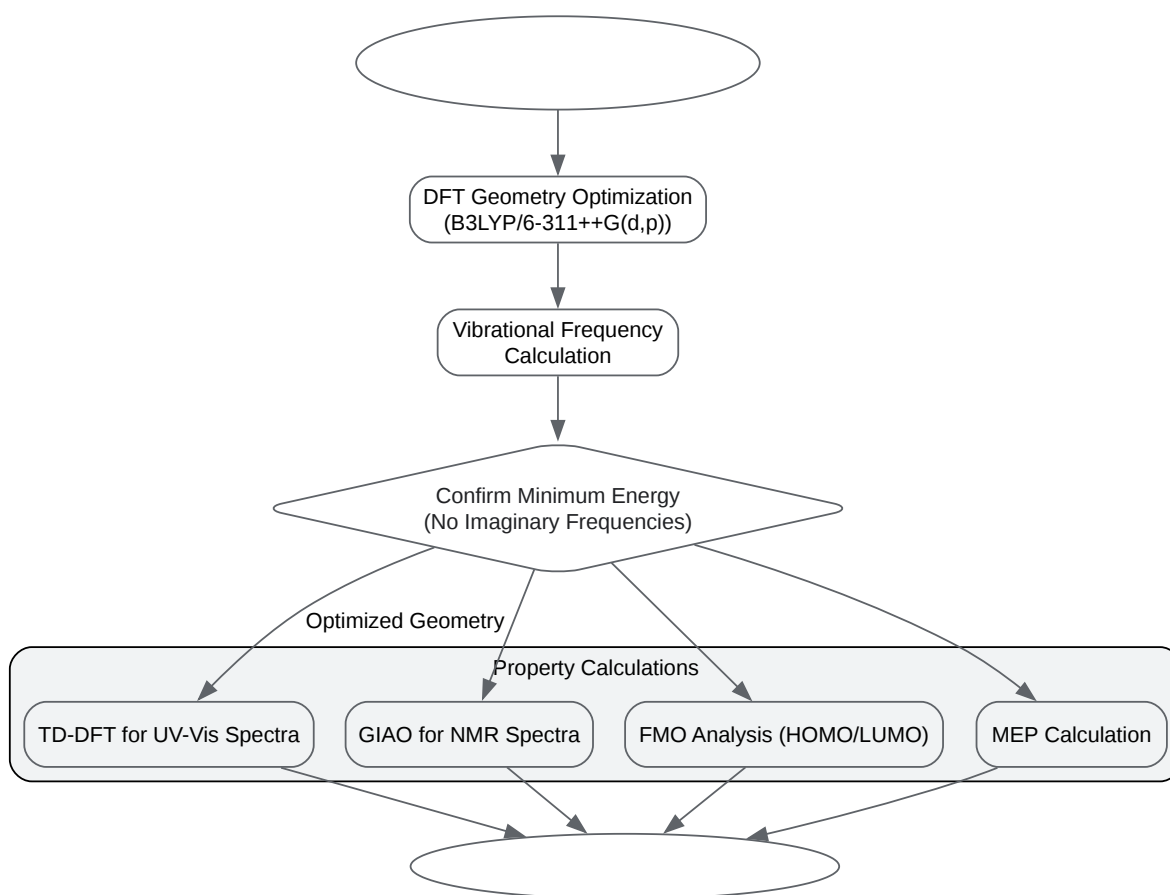
**4-Cinnolinol**, a bicyclic aromatic heterocycle, is a molecule of significant interest due to the prevalence of the cinnoline scaffold in compounds exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and antitumor properties.<sup>[1]</sup> Understanding the fundamental quantum chemical properties of **4-Cinnolinol** is crucial for elucidating its reactivity, stability, and potential interactions with biological targets. A key feature of **4-Cinnolinol** is its capacity for tautomerism, existing in equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms. The predominance of a specific tautomer can significantly influence its physicochemical and biological characteristics.

This technical guide provides an in-depth overview of the quantum chemical studies of **4-Cinnolinol**, focusing on its structural properties, tautomeric stability, spectroscopic signatures, and electronic characteristics as investigated through computational methods. The information presented herein is synthesized from theoretical studies on cinnoline derivatives and related heterocyclic systems, providing a robust framework for researchers in medicinal chemistry and drug development.

## Tautomerism of 4-Cinnolinol

The tautomeric equilibrium between the 4-hydroxycinnoline (enol) and cinnolin-4(1H)-one (keto) forms is a central aspect of its chemistry. Quantum chemical calculations, particularly

Density Functional Theory (DFT), are instrumental in determining the relative stability of these tautomers. Generally, in related heterocyclic systems like quinolones, the keto form is found to be more stable than the enol form.[2]



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## References

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